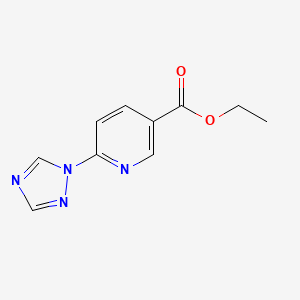

ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound with the molecular formula C₁₀H₁₀N₄O₂ and a molecular weight of 218.21 g/mol . This compound is characterized by the presence of a triazole ring attached to a nicotinate moiety, making it a member of the triazole family of compounds.

Mécanisme D'action

Target of Action

Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, also known as ethyl 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate, is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are believed to be the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in the regulation of gene expression during cellular stress responses and inflammatory processes, respectively .

Mode of Action

The compound interacts with its targets, ATF4 and NF-kB, through favorable interactions with active residues of these proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance in the protein-folding capacity of the ER, leading to the accumulation of misfolded proteins . The NF-kB pathway is involved in the regulation of immune and inflammatory responses . By inhibiting these pathways, the compound can potentially reduce inflammation and protect neuronal cells .

Pharmacokinetics

The compound’s predicted density is 132±01 g/cm3, and its predicted boiling point is 3918±520 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The compound has shown promising neuroprotective and anti-inflammatory properties in studies . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also reduced the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound could potentially be developed as a therapeutic agent for neurodegenerative diseases and conditions involving neuroinflammation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of ethyl nicotinate with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution at the 6-position of the nicotinate ring . The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the nicotinate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Applications De Recherche Scientifique

Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can be compared with other triazole derivatives:

1,2,4-Triazole: A simple triazole compound with broad applications in medicinal chemistry.

1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.

Triazole-pyrimidine hybrids: Compounds combining triazole and pyrimidine rings, known for their neuroprotective and anti-inflammatory properties.

The uniqueness of this compound lies in its specific structure, which combines the nicotinate and triazole moieties, providing a unique set of chemical and biological properties .

Activité Biologique

Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₀N₄O₂ and features a triazole ring linked to a nicotinic acid moiety. This unique combination enhances its pharmacological profile compared to other compounds. The presence of the triazole group is particularly significant as it is associated with various biological activities, including antifungal and antibacterial properties .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antifungal Activity : The compound inhibits ergosterol biosynthesis by targeting cytochrome P450 enzymes (CYP51), which are crucial for fungal cell membrane integrity. This inhibition leads to an accumulation of toxic sterols and ultimately disrupts fungal growth .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This effect is likely mediated by the triazole ring's ability to interact with various cellular targets .

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. In vitro assays have demonstrated its effectiveness against various fungal strains. The compound's mechanism involves the inhibition of ergosterol synthesis, essential for maintaining fungal cell membrane structure.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties by inducing apoptosis in specific cancer cell lines. The precise molecular mechanisms are still under investigation but are thought to involve the modulation of apoptotic pathways.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antifungal Efficacy : A study reported that the compound demonstrated potent antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

- Cell Proliferation Inhibition : In vitro assays showed that this compound inhibited the proliferation of hepatic stellate cells (HSC-T6), indicating potential applications in treating liver fibrosis .

- Collagen Expression Suppression : The compound was effective in reducing collagen type I alpha 1 (COL1A1) protein expression in cultured cells, suggesting its role in anti-fibrotic therapy .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

ethyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-4-9(12-5-8)14-7-11-6-13-14/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQVEQQZDLZCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.